molecular formula C11H10FNO B8479801 1-n-Glycidyl-4-fluoro-indole

1-n-Glycidyl-4-fluoro-indole

Cat. No. B8479801
M. Wt: 191.20 g/mol
InChI Key: SIUOZYOLMBWWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-n-Glycidyl-4-fluoro-indole is a useful research compound. Its molecular formula is C11H10FNO and its molecular weight is 191.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-n-Glycidyl-4-fluoro-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-n-Glycidyl-4-fluoro-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-n-Glycidyl-4-fluoro-indole

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

4-fluoro-1-(oxiran-2-ylmethyl)indole

InChI

InChI=1S/C11H10FNO/c12-10-2-1-3-11-9(10)4-5-13(11)6-8-7-14-8/h1-5,8H,6-7H2

InChI Key

SIUOZYOLMBWWRU-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CN2C=CC3=C2C=CC=C3F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Epibromohydrin (0.64 ml, 7.5 mmole) was added to a stirred solution of 4-fluoroindole (1.0 g, 7.4 mmole) and sodium hydride (0.32 g, 8.1 mmole) in anhydrous DMF (20 ml), and the mixture was heated at 60° C. under nitrogen for 15 hours. Water (100 ml) was added and the product extracted into CH2Cl2 (3×25 ml). The combined organics were washed with water (25 ml), brine (25 ml) and dried over anhydrous sodium sulfate. Filtration and concentration in vacuo gave the crude product as a yellow colored oil (1.34 g). This was purified by flash silica gel chromatography (30% ethyl acetate in hexane) to afford the titled product as a light oil (1.27 g, 90% yield).
Quantity
0.64 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

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